4-Fluorobenzenesulphonic acid

Catalog No.
S749310
CAS No.
368-88-7
M.F
C6H5FO3S
M. Wt
176.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluorobenzenesulphonic acid

CAS Number

368-88-7

Product Name

4-Fluorobenzenesulphonic acid

IUPAC Name

4-fluorobenzenesulfonic acid

Molecular Formula

C6H5FO3S

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C6H5FO3S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H,8,9,10)

InChI Key

WVSYONICNIDYBE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1F)S(=O)(=O)O

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)O

Organic Synthesis:

  • As a Brønsted-Lowry Acid: 4-FBS acts as a strong acid due to the presence of the sulfonic acid group (-SO3H). This acidic property makes it useful as a catalyst for various organic reactions, such as:
    • Friedel-Crafts acylation and alkylation reactions
    • Esterification and transesterification reactions
    • Claisen condensation reactions

Material Science:

  • Synthesis of Precursors for Functional Materials: 4-FBS can be used as a starting material for the synthesis of various functional materials, including:
    • Ion exchange resins
    • Conductive polymers
    • Liquid crystals

Analytical Chemistry:

  • As an Internal Standard in Chromatography: Due to its unique properties like high solubility in various solvents and good UV absorption, 4-FBS can be used as an internal standard in chromatographic techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC) .

Pharmaceutical Research:

  • Synthesis of Pharmaceutical Intermediates: 4-FBS can be employed as a reagent in the synthesis of various pharmaceutical intermediates and drug precursors due to its ability to promote specific chemical transformations.

Other Applications:

  • Beyond the mentioned areas, 4-FBS finds applications in:
    • Electroplating
    • Dyeing industry
    • Corrosion inhibition

4-Fluorobenzenesulphonic acid is an aromatic sulfonic acid with the chemical formula C6H5FO3SC_6H_5FO_3S. It features a fluorine atom substituted at the para position of the benzene ring relative to the sulfonic acid group. This compound is characterized by its strong acidic properties and is often utilized in various

4-FBSA is a corrosive and irritant compound. It can cause skin burns and eye damage upon contact. Inhalation can irritate the respiratory tract. Proper personal protective equipment (PPE) such as gloves, safety glasses, and fume hood should be used when handling this compound.

Data:

  • Acute Oral Toxicity (rat): LD50 > 2000 mg/kg. (LD50: Lethal Dose for 50% of a tested population)
, primarily due to its acidic nature. Some notable reactions include:

  • Esterification: It can catalyze the formation of esters from alcohols and acids.
  • Alkylation: This compound can facilitate alkylation reactions, where an alkyl group is transferred to a substrate.
  • Condensation Reactions: It is also involved in condensation reactions, contributing to the formation of larger molecular structures .

The versatility of 4-Fluorobenzenesulphonic acid as a catalyst stems from its ability to stabilize reaction intermediates, thus enhancing reaction rates.

The synthesis of 4-Fluorobenzenesulphonic acid can be accomplished through several methods:

  • Direct Sulfonation: This involves reacting fluorobenzene with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group.
  • Fluorination of Benzenesulfonic Acid: Starting from benzenesulfonic acid, fluorination can be achieved using fluorinating agents such as hydrogen fluoride or other fluorides under specific conditions to achieve para-selectivity .

These methods highlight the compound's accessibility for use in laboratory and industrial settings.

4-Fluorobenzenesulphonic acid finds applications across various fields:

  • Catalysis: It serves as an effective catalyst in organic synthesis, particularly in esterifications and alkylations.
  • Chemical Intermediates: The compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Analytical Chemistry: It is employed in analytical techniques such as chromatography due to its ability to enhance separation processes .

Its unique properties make it a useful reagent in both academic research and industrial applications.

Interaction studies involving 4-Fluorobenzenesulphonic acid focus on its reactivity with various nucleophiles and electrophiles. The presence of the sulfonic acid group makes it a strong electrophile, allowing it to engage in nucleophilic substitution reactions. Additionally, studies on its solubility and interaction with solvents provide insights into its behavior in different chemical environments, which is crucial for optimizing reaction conditions in synthetic processes .

Several compounds share structural similarities with 4-Fluorobenzenesulphonic acid. Here are some notable examples:

Compound NameStructureUnique Features
Benzenesulphonic AcidC₆H₅SO₃HLacks fluorine; widely used in detergents and dyes.
4-Chlorobenzenesulphonic AcidC₆H₄ClSO₃HChlorine substituent; different reactivity profile.
2-Fluorobenzenesulphonic AcidC₆H₄F(SO₃H)Fluorine at ortho position; distinct sterics.
3-Fluorobenzenesulphonic AcidC₆H₄F(SO₃H)Fluorine at meta position; different electronic effects.

Uniqueness of 4-Fluorobenzenesulphonic Acid:
The para-substitution of fluorine provides unique electronic properties that enhance its reactivity compared to similar compounds. This positioning allows for better stabilization of transition states during

4-Fluorobenzenesulfonic acid exhibits characteristic behavior of a very strong aromatic sulfonic acid. The predicted pKa value of -0.66 ± 0.50 [1] places this compound in the category of very strong acids, comparable to other aromatic sulfonic acids. This strong acidity results from the electron-withdrawing effects of both the sulfonic acid group and the para-fluorine substituent on the benzene ring.

The acid-base behavior of 4-fluorobenzenesulfonic acid can be understood through comparison with related compounds. Benzenesulfonic acid, the parent compound without halogen substitution, demonstrates strong acidic character with literature pKa values around -2.8 [2]. The introduction of the electronegative fluorine atom at the para position further enhances the acidity through inductive electron withdrawal, making 4-fluorobenzenesulfonic acid slightly more acidic than the unsubstituted analog.

Table 1: Comparative pKa Values and Acid Strength Classification

CompoundpKa ValueAcid Strength ClassificationSource/Reference
4-Fluorobenzenesulfonic acid-0.66 ± 0.50 (predicted)Very strong acidChemicalBook (computational) [1]
Benzenesulfonic acidStrong acid (~-2.8)Very strong acidLiterature values [2]
4-Chlorobenzenesulfonic acid-0.83 ± 0.50 (predicted)Very strong acidChemicalBook (computational) [3]
Sulfuric acid (first ionization)~-3Very strong acidLiterature standard [4]

The strong acidic nature of 4-fluorobenzenesulfonic acid results in complete dissociation in aqueous solution, forming the corresponding sulfonate anion and hydronium ion. The equilibrium lies almost entirely toward the dissociated form under normal aqueous conditions [5]. This behavior is consistent with other aromatic sulfonic acids, which are known to be strong electrolytes in water [2] [6].

The influence of the para-fluorine substituent on acidity can be attributed to the inductive effect rather than resonance effects. Fluorine's high electronegativity (4.0 on the Pauling scale) creates a strong electron-withdrawing inductive effect that stabilizes the conjugate base (sulfonate anion) through charge delocalization. This stabilization of the conjugate base effectively increases the acidity of the parent acid [7].

Thermal Stability and Phase Transition Analysis

4-Fluorobenzenesulfonic acid demonstrates notable thermal stability characteristics typical of aromatic sulfonic acids. The compound exhibits a melting point of 87°C [1], which is significantly lower than that of 4-fluorobenzoic acid (184°C) [8], indicating the influence of the sulfonic acid functional group on the crystal packing and intermolecular interactions.

Table 2: Thermal Properties and Phase Transition Data

PropertyValue/ObservationComparative Notes
Melting Point87°C [1]Lower than 4-fluorobenzoic acid (184°C) [8]
Thermal Decomposition Onset (estimated)>200°C (based on sulfonic acid literature)Sulfonic acids generally stable to ~300°C [9] [10]
Storage TemperatureRoom temperature (sealed, dry) [1]Hygroscopic nature requires dry storage
Chemical StabilityStable under normal conditionsStrong acids are generally stable

The thermal stability of 4-fluorobenzenesulfonic acid can be analyzed in the context of related aromatic sulfonic acids. Literature studies on sulfonic acid thermal decomposition show that these compounds typically remain stable up to temperatures of 200-300°C before undergoing significant decomposition [9] [10]. The presence of the fluorine substituent may enhance thermal stability due to the strength of the C-F bond (485 kJ/mol), which is significantly stronger than C-H bonds [11] [12].

Thermogravimetric analysis studies of related sulfonic acid compounds indicate that thermal decomposition typically occurs through multiple pathways. For aromatic sulfonic acids, the primary decomposition route involves the loss of SO₂ and formation of the corresponding aromatic compound [9]. The evolution of water and sulfur dioxide begins at elevated temperatures, with complete decomposition occurring above 400°C for most aromatic sulfonic acids [9].

The phase transition behavior of 4-fluorobenzenesulfonic acid includes the solid-to-liquid transition at the melting point (87°C), where the compound transforms from a crystalline solid to a liquid phase. The relatively low melting point compared to the parent benzoic acid suggests that the sulfonic acid group disrupts the regular crystal packing through its large size and ionic character [1].

Differential scanning calorimetry analysis would be expected to show a single endothermic peak corresponding to the melting transition, with the enthalpy of fusion being influenced by the hydrogen bonding network formed by the sulfonic acid groups in the solid state [13] [14]. The presence of the fluorine atom may affect the crystal structure through both size and electronic effects, potentially leading to modified thermal transition temperatures compared to the non-fluorinated analog.

Solubility Characteristics in Polar/Non-Polar Media

4-Fluorobenzenesulfonic acid exhibits highly distinctive solubility behavior that reflects its ionic character and ability to form strong intermolecular interactions. The compound demonstrates exceptional water solubility of 434.9 g/L at 21.3°C [1], which is characteristic of ionic compounds and strong acids that readily dissociate in aqueous media.

Table 3: Solubility Characteristics in Different Solvent Systems

Solvent TypeSolubilityMechanism
Water434.9 g/L at 21.3°C [1] (highly soluble)Ionic dissociation and hydrogen bonding
Polar protic solventsExpected high solubilityHydrogen bonding with -OH groups
Polar aprotic solventsExpected moderate to high solubilityDipole-dipole interactions
Non-polar solventsExpected low solubilityPoor solvation of ionic compound

The exceptional water solubility arises from several complementary mechanisms. Upon dissolution, 4-fluorobenzenesulfonic acid undergoes complete ionic dissociation to form the sulfonate anion and hydronium ion, both of which are extensively solvated by water molecules through ion-dipole interactions [15] [16]. The sulfonate group forms strong hydrogen bonds with water molecules, while the aromatic ring can participate in π-hydrogen interactions with the aqueous medium.

Comparison with related compounds provides insight into the solubility behavior. Benzenesulfonic acid shows water solubility of 930 g/L [6], which is higher than 4-fluorobenzenesulfonic acid, suggesting that the fluorine substituent may slightly reduce aqueous solubility. This reduction could be attributed to the hydrophobic character of the C-F bond, which creates a more lipophilic region on the molecule despite the strongly hydrophilic sulfonic acid group [16].

In polar protic solvents such as alcohols, 4-fluorobenzenesulfonic acid is expected to show high solubility due to the ability of these solvents to form hydrogen bonds with the sulfonic acid group. The compound would likely dissolve readily in methanol, ethanol, and other short-chain alcohols through acid-alcohol hydrogen bonding interactions [16].

For polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), moderate to high solubility is anticipated. These solvents can solvate both the ionic sulfonate group through dipole-dipole interactions and coordinate with the acidic proton. Studies on related sulfonic acids in DMSO have shown that these compounds maintain their ionic character while forming specific solvent-solute interactions [17] [18].

The solubility in non-polar solvents is expected to be extremely low due to the inability of such media to stabilize the ionic dissociation products. Hydrocarbons, ethers, and other non-polar solvents lack the necessary polarity to solvate the charged species formed upon dissociation, resulting in poor solubility [16].

Spectroscopic Fingerprints (IR, Raman, NMR)

The spectroscopic characterization of 4-fluorobenzenesulfonic acid provides comprehensive structural information through multiple analytical techniques. Each spectroscopic method offers unique insights into the molecular structure, functional groups, and electronic environment of the compound.

Infrared Spectroscopy Analysis

Infrared spectroscopy serves as the primary method for functional group identification in 4-fluorobenzenesulfonic acid. The NIST WebBook contains an authenticated IR spectrum for this compound, measured as a solid sample using KBr mull technique [19]. The spectrum was recorded on a DOW KBr foreprism-grating instrument with specific parameters optimized for accurate measurement [19].

Table 4: Expected IR Spectroscopic Assignments for 4-Fluorobenzenesulfonic Acid

Functional GroupWavenumber Range (cm⁻¹)IntensityAssignment
S=O stretching (asymmetric)1350-1300Very strongSulfonic acid S=O stretch
S=O stretching (symmetric)1180-1150Very strongSulfonic acid S=O stretch
S-OH stretching2500-3300Broad, mediumAcidic OH stretch
C-F stretching1000-1300StrongAromatic C-F bond
Aromatic C=C stretching1600-1580, 1500-1400Medium to strongBenzene ring vibrations
Aromatic C-H stretching3100-3000MediumAromatic hydrogen bonds

The sulfonic acid functional group produces characteristic and intense absorptions that serve as diagnostic markers. The asymmetric and symmetric S=O stretching vibrations appear as very strong bands in the 1350-1150 cm⁻¹ region, providing unambiguous identification of the sulfonic acid group [20] [21]. The S-OH stretching appears as a broad absorption between 2500-3300 cm⁻¹, often overlapping with aromatic C-H stretching frequencies [21].

The presence of fluorine substitution introduces additional spectroscopic features. The C-F stretching vibration typically appears in the 1000-1300 cm⁻¹ region as a strong absorption, which may overlap with some S=O stretching frequencies but can be distinguished through careful analysis [22] [21]. The aromatic C=C stretching vibrations appear at characteristic frequencies around 1600-1580 and 1500-1400 cm⁻¹, with intensities and exact positions influenced by the electron-withdrawing effects of both substituents [20].

Raman Spectroscopy Characteristics

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for symmetric vibrations and aromatic ring modes. Studies on related benzenesulfonic acids have established methodologies for FT-Raman analysis of sulfonic acid compounds [17] [18]. The technique is particularly valuable for analyzing aromatic ring vibrations and symmetric stretching modes that may be weak or absent in IR spectra.

For 4-fluorobenzenesulfonic acid, key Raman features would include aromatic ring breathing modes, symmetric S-O stretching vibrations, and C-F stretching modes. The aromatic ring vibrations typically appear in the 1000-1600 cm⁻¹ region, while the symmetric S=O stretching would complement the asymmetric modes observed in IR spectroscopy [17]. The C-F stretching would provide confirmation of fluorine substitution pattern and position [23].

Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectroscopy of 4-fluorobenzenesulfonic acid would reveal characteristic aromatic proton signals and the exchangeable sulfonic acid proton. The aromatic protons are expected to appear in the 7.5-8.5 ppm region, with the exact chemical shifts influenced by the electron-withdrawing effects of both the sulfonic acid and fluorine substituents [24] [25]. The pattern would show two sets of doublets corresponding to the protons ortho and meta to the fluorine atom, with coupling constants reflecting the substitution pattern.

The sulfonic acid proton typically appears as a broad signal around 10-12 ppm, which may exchange rapidly with water and become broad or absent in protic solvents [24]. The chemical shift of this proton reflects the strong acidic character of the compound.

¹⁹F NMR spectroscopy provides highly specific information about the fluorine environment and substitution pattern. For 4-fluorobenzenesulfonic acid, a single fluorine signal is expected around -110 to -120 ppm, characteristic of aromatic fluorine atoms [26] [25]. The exact chemical shift would be influenced by the electron-withdrawing sulfonic acid group in the para position.

¹³C NMR spectroscopy would reveal the aromatic carbon framework, with signals appearing in the 120-160 ppm region [24]. The carbon bearing the fluorine atom would show characteristic coupling patterns, while the carbon bearing the sulfonic acid group would appear significantly downfield due to the deshielding effect of the electron-withdrawing substituent [25].

XLogP3

0.8

Other CAS

368-88-7

Wikipedia

4-fluorobenzenesulphonic acid

Dates

Last modified: 08-15-2023

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